![molecular formula C4H2O2S4 B12359422 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione is a compound with the molecular formula C4O2S4. It is also known as 1,3,4,6-tetrathiapentalene-2,5-dione or thiapendione. This compound is notable for its unique structure, which includes two dithiole rings fused together. It is an off-white crystalline solid with a melting point of approximately 181°C .
Vorbereitungsmethoden
The synthesis of 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione typically involves a three-step reaction sequence starting from carbon disulfide. The optimized reaction conditions and rigorous purification steps ensure a high-quality final product . The general synthetic route includes:
Reduction of Carbon Disulfide: The reduction of carbon disulfide with alkaline metals in the presence of anhydrous DMF or other aprotic co-solvents.
Thermal Rearrangement: The resulting dianion undergoes a thermal rearrangement to form a 1,2-dithiole-3-thione.
Desulfurization: Treatment with thiophosgene and subsequent desulfurization with mercury(II) acetate/glacial acetic acid yields the final product.
Analyse Chemischer Reaktionen
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly with aldehydes, to form 2,5-disubstituted tetrathiapentalenes.
Common reagents used in these reactions include thiophosgene, mercury(II) acetate, and various aldehydes. The major products formed from these reactions are often used as precursors for other complex organic compounds .
Wissenschaftliche Forschungsanwendungen
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in the synthesis of superconducting materials and other advanced applications .
Vergleich Mit ähnlichen Verbindungen
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione is compared with other similar compounds, such as:
Bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF): A parent compound of many superconducting radical cation salts.
1,1,2,2-Tetrathioethene: Used in the preparation of high-performance thermoelectric materials.
2-Oxo-1,3-dithiole-4,5-dithiolate: Employed in the preparation of metal chelate complexes.
The uniqueness of this compound lies in its ability to serve as a versatile synthetic building block for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C4H2O2S4 |
|---|---|
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
3a,6a-dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione |
InChI |
InChI=1S/C4H2O2S4/c5-3-7-1-2(9-3)10-4(6)8-1/h1-2H |
InChI-Schlüssel |
OVPZDSITMULGJB-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(SC(=O)S1)SC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


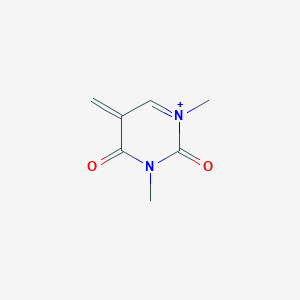
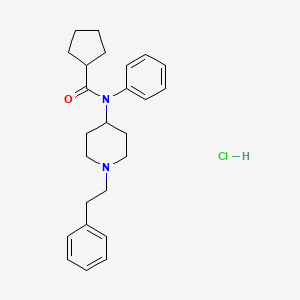
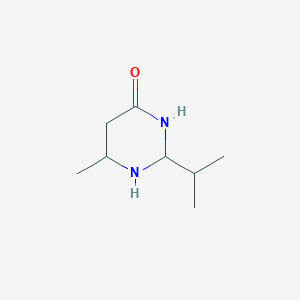
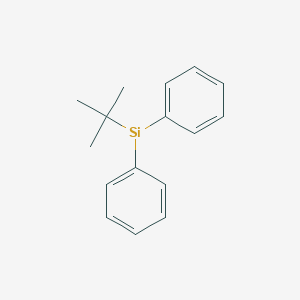
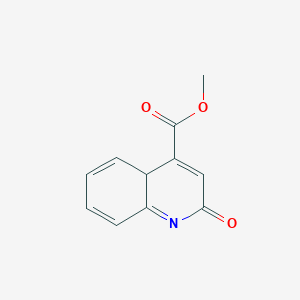
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
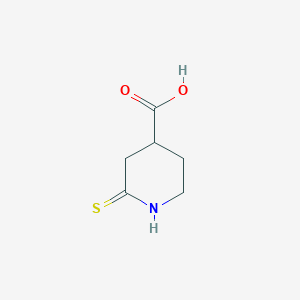
phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)

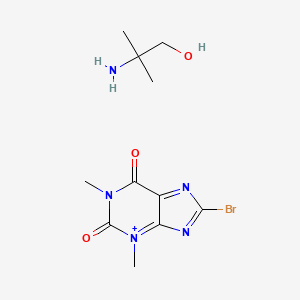
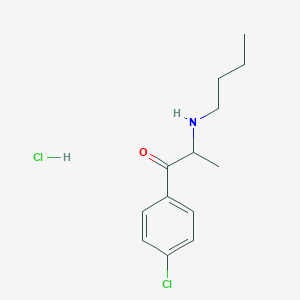
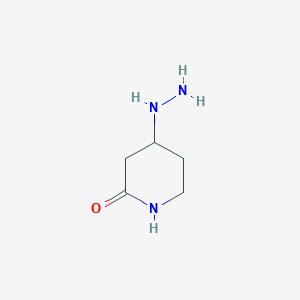
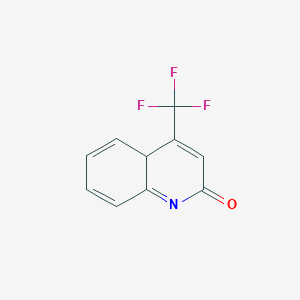
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
